molecular formula C11H10N2O2 B14494600 N-Cyano-N-(2-oxopropyl)benzamide CAS No. 63406-79-1

N-Cyano-N-(2-oxopropyl)benzamide

Cat. No.: B14494600
CAS No.: 63406-79-1
M. Wt: 202.21 g/mol
InChI Key: XICYHUXLIPWOSE-UHFFFAOYSA-N
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Description

N-Cyano-N-(2-oxopropyl)benzamide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzamide, featuring a cyano group and an oxopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N-(2-oxopropyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N-(2-oxopropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-Cyano-N-(2-oxopropyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyano-N-(2-oxopropyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

N-Cyano-N-(2-oxopropyl)benzamide can be compared with other cyanoacetamide derivatives, such as:

  • N-Cyano-N-(2-oxopropyl)acetamide
  • N-Cyano-N-(2-oxopropyl)thiobenzamide
  • N-Cyano-N-(2-oxopropyl)pyridine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of the cyano and oxopropyl groups attached to the benzamide core, which imparts distinct properties and applications.

Properties

CAS No.

63406-79-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-cyano-N-(2-oxopropyl)benzamide

InChI

InChI=1S/C11H10N2O2/c1-9(14)7-13(8-12)11(15)10-5-3-2-4-6-10/h2-6H,7H2,1H3

InChI Key

XICYHUXLIPWOSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C#N)C(=O)C1=CC=CC=C1

Origin of Product

United States

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